
3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol typically involves the reaction of 4-chloro-1-ethyl-1H-pyrazole with butan-2-ol under specific conditions. One common method includes:
Starting Materials: 4-chloro-1-ethyl-1H-pyrazole and butan-2-ol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is often used to dissolve the reactants and promote the reaction.
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol side chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloro group or to convert the pyrazole ring into a more saturated structure.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and solvents like DMSO or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-one, while substitution of the chloro group with an amine can produce 3-(4-Amino-1-ethyl-1H-pyrazol-5-yl)butan-2-ol.
Applications De Recherche Scientifique
3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol involves its interaction with specific molecular targets. The chloro and ethyl groups on the pyrazole ring can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyl group in the butanol side chain can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chloro-1-methyl-1H-pyrazol-5-yl)butan-2-ol: Similar structure but with a methyl group instead of an ethyl group.
3-(4-Bromo-1-ethyl-1H-pyrazol-5-yl)butan-2-ol: Similar structure but with a bromo group instead of a chloro group.
3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)pentan-2-ol: Similar structure but with a pentanol side chain instead of a butanol side chain.
Uniqueness
The unique combination of a chloro group, an ethyl group, and a butanol side chain in 3-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)butan-2-ol provides distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals.
Propriétés
Formule moléculaire |
C9H15ClN2O |
|---|---|
Poids moléculaire |
202.68 g/mol |
Nom IUPAC |
3-(4-chloro-2-ethylpyrazol-3-yl)butan-2-ol |
InChI |
InChI=1S/C9H15ClN2O/c1-4-12-9(6(2)7(3)13)8(10)5-11-12/h5-7,13H,4H2,1-3H3 |
Clé InChI |
BHJLTIQQWMPBRO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C=N1)Cl)C(C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


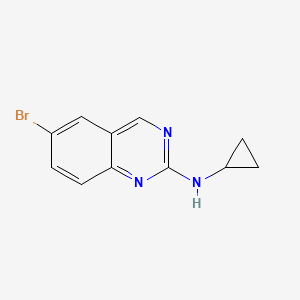
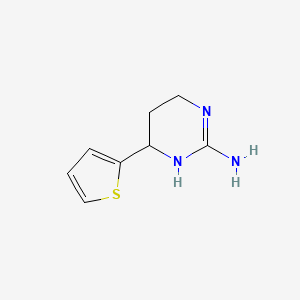
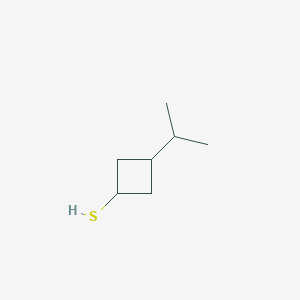
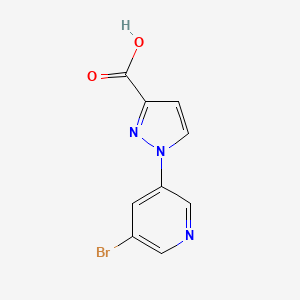
![1-Fluoro-3-[(2-fluorophenyl)amino]propan-2-ol](/img/structure/B13067642.png)
![3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067644.png)
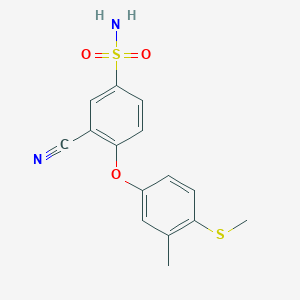
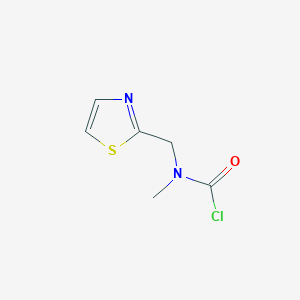
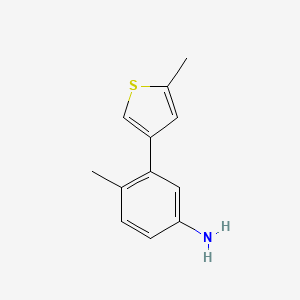
![ethyl(2Z)-3-amino-3-[(furan-2-yl)formohydrazido]prop-2-enoate](/img/structure/B13067662.png)
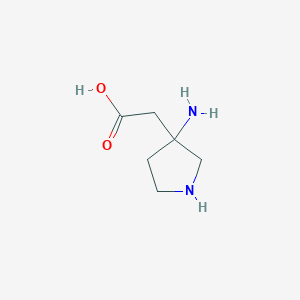
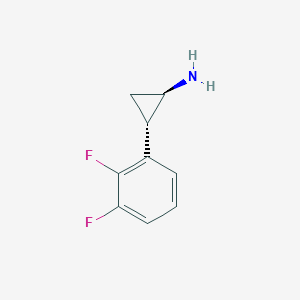
![2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol](/img/structure/B13067680.png)

